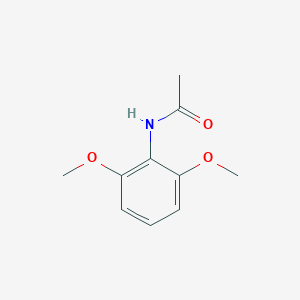

N-(2,6-Dimethoxyphenyl)acetamide

Beschreibung

BenchChem offers high-quality N-(2,6-Dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-10-8(13-2)5-4-6-9(10)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQNFCOPIXAQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563279 | |

| Record name | N-(2,6-Dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131157-26-1 | |

| Record name | N-(2,6-Dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,6-Dimethoxyphenyl)acetamide: Synthesis, Characterization, and Analysis

This technical guide provides a comprehensive overview of N-(2,6-Dimethoxyphenyl)acetamide, a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and scientific insights into its synthesis, purification, and analytical characterization.

Introduction

N-(2,6-Dimethoxyphenyl)acetamide is an organic compound featuring an acetamide group linked to a 2,6-dimethoxyphenyl ring. Its chemical structure, with the sterically hindered and electron-rich aromatic ring, imparts unique properties that are of interest in medicinal chemistry and materials science. This guide will delve into the practical aspects of handling and characterizing this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. N-(2,6-Dimethoxyphenyl)acetamide is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 131157-26-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 130-132 °C | [3][4] |

| Boiling Point (Predicted) | 314.9 ± 22.0 °C | [3][4] |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [3][4] |

Synthesis of N-(2,6-Dimethoxyphenyl)acetamide

The synthesis of N-(2,6-Dimethoxyphenyl)acetamide is typically achieved through the N-acetylation of 2,6-dimethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent.

Reaction Scheme

Caption: Synthesis of N-(2,6-Dimethoxyphenyl)acetamide via acetylation of 2,6-dimethoxyaniline.

Experimental Protocol

This protocol details the laboratory-scale synthesis of N-(2,6-Dimethoxyphenyl)acetamide. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane. The choice of solvent is critical to ensure all reactants are in the same phase.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Addition of Acetylating Agent: Cool the reaction mixture in an ice bath to control the exothermic nature of the reaction. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The slow addition prevents a rapid increase in temperature which could lead to side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,6-Dimethoxyphenyl)acetamide as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2,6-Dimethoxyphenyl)acetamide must be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the methyl protons of the acetamide group (~2.0-2.2 ppm).

-

A singlet for the six protons of the two equivalent methoxy groups (~3.8-4.0 ppm).

-

A multiplet or a set of doublets and a triplet for the three aromatic protons.

-

A broad singlet for the amide N-H proton, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

A signal for the methyl carbon of the acetamide group.

-

A signal for the methoxy carbons.

-

Signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted carbons.

-

A signal for the carbonyl carbon of the acetamide group in the downfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2,6-Dimethoxyphenyl)acetamide is expected to exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3400 | N-H | Stretching |

| ~2950-3100 | C-H (aromatic & aliphatic) | Stretching |

| ~1660-1680 | C=O (amide I) | Stretching |

| ~1520-1550 | N-H bend (amide II) | Bending |

| ~1250-1300 | C-O (aryl ether) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(2,6-Dimethoxyphenyl)acetamide, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 195. The fragmentation pattern would likely involve the loss of the acetyl group or parts of the dimethoxyphenyl moiety.

Safety and Handling

N-(2,6-Dimethoxyphenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with a warning signal word and may be harmful if swallowed.

Applications

While N-(2,6-Dimethoxyphenyl)acetamide is primarily a chemical intermediate, its structural motifs are found in various biologically active molecules. Its synthesis and characterization are crucial steps for the development of novel pharmaceuticals and functional materials. The related compound, N-(2,6-dimethylphenyl)acetamide, is a known impurity and starting material in the synthesis of the local anesthetic Lidocaine, highlighting the importance of such acetanilides in pharmaceutical quality control.[8]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of N-(2,6-Dimethoxyphenyl)acetamide. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this compound for a variety of scientific applications. The provided spectroscopic data serves as a benchmark for quality control and structural confirmation.

References

-

N-(2,6-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 14713778 - PubChem. [Link]

-

Electron ionization mass spectrum of (a)... | Download Scientific Diagram - ResearchGate. [Link]

-

N-(2,6-Dimethoxyphenyl)acetamide - LookChem. [Link]

Sources

- 1. N-(2,6-DIMETHOXYPHENYL)ACETAMIDE , NLT 95% , 131157-26-1 - CookeChem [cookechem.com]

- 2. N-(2,6-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 14713778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. N-(2,6-DIMETHOXYPHENYL)ACETAMIDE CAS#: 131157-26-1 [m.chemicalbook.com]

- 5. 2,6-Dimethoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]

- 7. 2,6-Dimethoxyaniline | CAS 2734-70-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]

An In-depth Technical Guide to N-(2,6-Dimethoxyphenyl)acetamide: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound N-(2,6-Dimethoxyphenyl)acetamide, focusing on its identification, associated hazards, and essential safety protocols for laboratory and research applications.

Compound Identification and Properties

PubChem Compound Identification Number (CID): 14713778[1]

N-(2,6-Dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H13NO3.[1] Understanding its fundamental properties is the first step in ensuring its safe handling and use in a research context.

Table 1: Physicochemical Properties of N-(2,6-Dimethoxyphenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem |

| IUPAC Name | N-(2,6-dimethoxyphenyl)acetamide | PubChem[1] |

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with N-(2,6-Dimethoxyphenyl)acetamide is critical for risk assessment and the implementation of appropriate safety measures. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Based on available safety data sheets, related acetamide compounds are classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][3]

GHS Pictograms:

Signal Word: Warning[3]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risks and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary causality behind the recommended engineering controls and PPE is the potential for inhalation of dust particles and direct contact with skin and eyes, which can lead to irritation and other adverse health effects.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[3][4]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator should be used.[4]

Caption: PPE selection workflow for handling N-(2,6-Dimethoxyphenyl)acetamide.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area is clean and uncluttered.

-

Dispensing: Avoid creating dust when weighing or transferring the solid material.[2]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[3][4]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid measures are crucial. The following protocols are based on standard safety data for similar chemical compounds.

First-Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Caption: Emergency first-aid response for exposure to N-(2,6-Dimethoxyphenyl)acetamide.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Toxicological Information

While specific toxicological data for N-(2,6-Dimethoxyphenyl)acetamide is limited, information from related compounds suggests the following:

-

Acute Toxicity: Harmful if swallowed.[2]

-

Irritation: Causes skin and serious eye irritation.[2] May cause respiratory tract irritation.[4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2] However, some acetamide compounds are handled as potential carcinogens.[5]

References

-

PubChem. N-(2,6-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 14713778. [Link]

-

PubChem. Acetamide, N-((2,6-dimethoxyphenyl)methyl)- | C11H15NO3 | CID 18718180. [Link]

-

PubChem. N-(2,6-dimethylphenyl)-2-methoxyacetamide | C11H15NO2 | CID 10878014. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol | C16H25Cl3N2O3 | CID 67896039. [Link]

-

PubChem. Acetamide, N-(4-amino-2,5-dimethoxyphenyl)- | C10H14N2O3 | CID 314305. [Link]

-

New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

-

AERU. N-(2,6-dimethyl-phenyl)-2-methoxy-acetamide (Ref: CGA 67868). [Link]

Sources

The Perpendicular Pivot: An In-depth Technical Guide to the Steric Effects of 2,6-Dimethoxy Substitution in Acetanilides

Introduction: Beyond Planarity in Acetanilide Chemistry

Acetanilides, compounds featuring a phenyl ring attached to an acetamido group, are a cornerstone in medicinal chemistry and materials science.[1] The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, is a defining feature of their structure and reactivity.[2][3] However, when bulky substituents are introduced at the ortho positions (2 and 6) of the phenyl ring, this planar arrangement is forcibly disrupted. This guide provides a deep dive into the profound steric effects of 2,6-dimethoxy substitution in acetanilides, exploring how this specific modification fundamentally alters the molecule's three-dimensional structure, chemical properties, and potential applications. For researchers, scientists, and drug development professionals, understanding these steric-driven conformational changes is crucial for the rational design of novel molecules with tailored functions.[4][5]

Conformational Ramifications of Ortho-Methoxy Substitution

The core of the steric effect in 2,6-dimethoxyacetanilide lies in the restricted rotation around the N-aryl bond and the amide C-N bond. The two methoxy groups at the ortho positions act as bulky "gatekeepers," preventing the acetamido group from lying in the same plane as the benzene ring.

Forced Non-Planarity and Hindered Rotation

In a typical acetanilide, there is significant resonance stabilization achieved when the aromatic ring and the amide group are coplanar. This allows for delocalization of the nitrogen's lone pair electrons into the aromatic system. However, the presence of 2,6-dimethoxy groups creates a high-energy steric clash with the acetyl group. To alleviate this strain, the molecule adopts a conformation where the acetamido group is twisted significantly out of the plane of the benzene ring.[6]

This rotation around the N-aryl bond has a direct impact on the properties of the amide linkage itself. The reduced overlap between the nitrogen lone pair and the aromatic pi-system can influence the degree of double bond character in the C-N amide bond, which in turn affects the rotational barrier around this bond.[2][7][8]

Visualizing the Steric Clash and Resulting Conformation

The following diagram illustrates the steric hindrance that leads to the non-planar conformation of 2,6-dimethoxyacetanilide.

Caption: Steric hindrance in 2,6-dimethoxyacetanilide and its consequences.

Synthesis and Characterization: A Validated Protocol

The synthesis of 2,6-dimethoxyacetanilide is typically achieved through the acetylation of 2,6-dimethoxyaniline. The following protocol provides a reliable method for its preparation and characterization.

Experimental Protocol: Synthesis of 2,6-Dimethoxyacetanilide

-

Starting Material Preparation: Ensure 2,6-dimethoxyaniline is pure. If necessary, it can be purified by recrystallization or column chromatography.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxyaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

-

Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. For less reactive anilines or to increase the reaction rate, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added cautiously.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Work-up and Isolation: Once the reaction is complete, the mixture is poured into cold water or an ice bath to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude 2,6-dimethoxyacetanilide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Characterization: The identity and purity of the final product should be confirmed by:

-

Melting Point Determination: A sharp melting point indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The spectra should be consistent with the expected shifts for the aromatic, methoxy, methyl, and amide protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching frequencies.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Spectroscopic Evidence and Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the conformational effects of the 2,6-dimethoxy substitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dimethoxyacetanilide provides key insights. Due to the hindered rotation, the environments of the aromatic protons can be distinct. The chemical shifts of the methoxy protons and the acetyl methyl protons can also be influenced by the non-planar geometry and the resulting anisotropic effects of the aromatic ring. In some cases, variable temperature NMR studies can be employed to investigate the dynamics of the rotational processes.[9]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the solid-state conformation.[10] A crystallographic study of a 2,6-disubstituted acetanilide derivative, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, reveals a significant dihedral angle between the plane of the acetamide group and the plane of the dimethylphenyl ring, confirming the sterically enforced non-planar conformation.[11] For 2,6-dimethoxyacetanilide, a similar significant dihedral angle would be expected, providing precise measurements of bond lengths and angles that reflect the steric strain.

Computational Chemistry

Density Functional Theory (DFT) calculations can complement experimental data by providing a theoretical understanding of the rotational energy barriers around the N-aryl and C-N amide bonds.[7] These calculations can map the potential energy surface as a function of the dihedral angles, allowing for the quantification of the energy difference between the planar (high-energy) and the twisted (low-energy) conformations.

Quantitative Data Summary

| Parameter | Observation in 2,6-Disubstituted Acetanilides | Significance |

| N-Aryl Dihedral Angle | Significantly non-zero (twisted conformation) | Indicates the degree of steric hindrance and non-planarity. |

| Amide C-N Bond Length | May be slightly elongated compared to planar amides | Reflects a potential decrease in double bond character due to reduced resonance.[7] |

| Rotational Energy Barrier | High barrier to rotation around the N-Aryl bond | Quantifies the steric hindrance imposed by the ortho-substituents. |

Impact on Chemical Reactivity and Physicochemical Properties

The forced non-planar conformation of 2,6-dimethoxyacetanilide has significant consequences for its physical and chemical properties.

-

Solubility and Polarity: The twisted structure can disrupt crystal packing, potentially leading to a lower melting point and altered solubility compared to its planar analogues. The overall polarity of the molecule may also be affected.

-

Reactivity of the Amide Group: The steric hindrance around the amide nitrogen can decrease its nucleophilicity and basicity. Reactions that involve the nitrogen atom, such as N-alkylation, may be significantly slower. Similarly, the accessibility of the carbonyl oxygen for protonation or coordination to Lewis acids is reduced, which can affect the rate of acid- or base-catalyzed hydrolysis.

-

Reactivity of the Aromatic Ring: The electronic communication between the amide group and the aromatic ring is diminished due to the lack of coplanarity. This can influence the regioselectivity and rate of electrophilic aromatic substitution reactions.

Implications for Drug Design and Development

The principle of using steric hindrance to control molecular conformation is a powerful tool in drug design.[4][5] In the context of acetanilide-based bioactive molecules, introducing 2,6-dimethoxy substituents can:

-

Enforce a Bioactive Conformation: By locking the molecule into a specific three-dimensional shape, it may fit more precisely into the binding site of a biological target, leading to increased potency and selectivity.[12]

-

Improve Pharmacokinetic Properties: The steric shielding of the amide bond can protect it from enzymatic degradation (e.g., by amidases), thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[5]

-

Reduce Off-Target Effects: A rigidified conformation can prevent the molecule from binding to unintended receptors, thus reducing the potential for side effects.

The design of conformationally restricted acetanilides has been successfully applied in the development of potent and selective β3 adrenergic receptor agonists for the treatment of overactive bladder.[12] This demonstrates the practical utility of leveraging steric effects to optimize the pharmacological profile of acetanilide derivatives.

Experimental Workflow: From Synthesis to Analysis

Caption: A typical workflow for the synthesis and analysis of 2,6-dimethoxyacetanilide.

Conclusion

The introduction of two methoxy groups at the 2 and 6 positions of the acetanilide scaffold is not a minor modification. It imposes a dramatic steric effect that forces the molecule into a non-planar conformation. This fundamental change in three-dimensional structure has a cascading effect on the molecule's spectroscopic signature, physicochemical properties, and chemical reactivity. For researchers in medicinal chemistry and materials science, a thorough understanding of these steric effects is not merely an academic exercise; it is a critical component of rational molecular design. By strategically employing ortho-substitution to control conformation, it is possible to fine-tune the properties of acetanilide derivatives for a wide range of applications, from developing more stable and selective pharmaceuticals to creating novel functional materials.

References

-

A Small Change in Structure, a Big Change in Flexibility - PMC. (2023). National Center for Biotechnology Information. [Link]

-

"Amide Resonance" Correlates with a Breadth of C−N Rotation Barriers. (2007). ResearchGate. [Link]

-

Design, synthesis, and evaluation of conformationally restricted acetanilides as potent and selective β3 adrenergic receptor agonists for the treatment of overactive bladder. (2014). PubMed. [Link]

-

Aromatic amides. VII. Steric hindrance to hydrogen bonding in ortho-substituted acetanilides. (n.d.). De Gruyter. [Link]

-

"Amide resonance" correlates with a breadth of C-N rotation barriers. (2007). PubMed. [Link]

-

Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ACS Symposium Series. [Link]

-

Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (2020). ResearchGate. [Link]

-

NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. (2010). MDPI. [Link]

-

Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. (2022). Frontiers in Pharmacology. [Link]

-

Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization: Highly Twisted Rotationally-Inverted Acyclic Amides. (n.d.). NSF Public Access Repository. [Link]

-

X-Ray Crystallography of Chemical Compounds. (2011). National Center for Biotechnology Information. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. (2022). National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Amide resonance" correlates with a breadth of C-N rotation barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. wpage.unina.it [wpage.unina.it]

- 5. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine | MDPI [mdpi.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of conformationally restricted acetanilides as potent and selective β3 adrenergic receptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Virtues of N-(2,6-Dimethoxyphenyl)acetamide: A Synthetic Chemist's Guide

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed exploration of N-(2,6-Dimethoxyphenyl)acetamide, a valuable and versatile building block in modern organic synthesis. Moving beyond a simple recitation of facts, this guide delves into the strategic application of this compound, underpinned by an understanding of its inherent chemical reactivity. We will explore its synthesis, physicochemical properties, and, most critically, its application in sophisticated synthetic strategies, with a particular focus on Directed ortho-Metalation (DoM).

Introduction: Unveiling a Strategic Synthetic Intermediate

N-(2,6-Dimethoxyphenyl)acetamide, a white to beige crystalline solid, belongs to the acetanilide class of organic compounds. Its strategic value in synthesis arises from the specific arrangement of its functional groups: a directing acetamide group and two powerful ortho-methoxy groups on the phenyl ring. This unique electronic and steric environment dictates its reactivity, making it a powerful tool for the construction of complex, polysubstituted aromatic systems that are often found in pharmaceuticals and other bioactive molecules.

Physicochemical Properties: A Snapshot

A clear understanding of a compound's physical and chemical characteristics is paramount for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 131157-26-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 130-132 °C | [2] |

| Boiling Point (Predicted) | 314.9 ± 22.0 °C | [2] |

| Appearance | Yellow to Brown Solid | |

| Purity | ≥ 95% | [2] |

Synthesis of N-(2,6-Dimethoxyphenyl)acetamide: A Reliable and Efficient Protocol

The preparation of N-(2,6-Dimethoxyphenyl)acetamide is a straightforward and high-yielding process, typically achieved through the acylation of 2,6-dimethoxyaniline. This reaction is a cornerstone of amide bond formation and can be reliably performed in a standard laboratory setting.

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted 2,6-Dimethoxyaniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, experience-driven approach to a common purification challenge: the removal of unreacted 2,6-dimethoxyaniline from a reaction mixture. Our goal is to move beyond simple protocols and offer a logical framework for troubleshooting and method selection, ensuring the integrity and purity of your target compounds.

Understanding the Challenge: Why is 2,6-Dimethoxyaniline Difficult to Remove?

2,6-Dimethoxyaniline is a versatile building block in organic synthesis. However, its physicochemical properties can make its removal from a reaction mixture non-trivial, especially when it shares similar polarity or solubility with the desired product. A successful purification strategy relies on exploiting the subtle differences between this impurity and your compound of interest. The first step is to understand the properties of the molecule you need to remove.

Physicochemical Properties of 2,6-Dimethoxyaniline

A clear understanding of the physical and chemical properties of 2,6-dimethoxyaniline is fundamental to selecting an appropriate purification method. These properties dictate its behavior in different solvents and pH conditions.

| Property | Value | Significance for Purification |

| Molecular Weight | 153.18 g/mol [1][2] | Moderate molecular weight; not easily removed by simple evaporation unless the product is significantly less volatile. |

| Appearance | White to brown crystalline solid[1][3][4] | As a solid, its removal is dependent on solubility differences. |

| Melting Point | 71-78 °C[1][3][4] | Relevant for purification by crystallization or melt-phase techniques. |

| Boiling Point | 254 °C (at 760 mmHg)[1][2] | High boiling point makes standard distillation impractical for removal. |

| pKa (Predicted) | 4.48 ± 0.10[1][2] | Indicates it is a weak base. This is the most critical property to exploit for purification via acid-base extraction. |

| Solubility | Slightly soluble in water; soluble in ether, methanol[1][2][3] | Dictates choice of solvents for extraction, chromatography, and recrystallization. |

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns encountered during the purification process.

Q1: What is the first and simplest method I should try to remove 2,6-dimethoxyaniline?

A1: If your desired product is stable to mild acid, an acid-base extraction is unequivocally the first method to attempt.[5][6][7] Because 2,6-dimethoxyaniline has a basic amino group (pKa ≈ 4.5), washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) will protonate the aniline.[1][2][5] This forms the corresponding anilinium salt, which is ionic and therefore highly soluble in the aqueous phase, effectively pulling it out of the organic layer.[5][6]

Q2: My desired product is acid-sensitive or is also basic. What are my options?

A2: This is a common and critical scenario. If acid extraction is not viable, you must resort to methods that do not rely on pH modification. The best alternatives are:

-

Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel). It is effective if your product and the aniline have a sufficient difference in polarity (Rf).[5][8]

-

Recrystallization: If your product is a solid, you may be able to find a solvent or solvent system in which your product's solubility differs significantly from that of 2,6-dimethoxyaniline at different temperatures.[9][10]

-

Scavenger Resins: Use a solid-supported acid, often called a scavenger resin (e.g., a sulfonic acid resin like MP-TsOH).[11] These resins are polymer beads that have acidic groups which will bind the basic aniline. After stirring the resin with your reaction mixture, you simply filter it off, leaving a purified solution.[11]

Q3: The acid wash isn't removing all of the aniline. What could be wrong?

A3: Incomplete removal during an acid wash usually stems from one of three issues:

-

Insufficient Acid: You may not be using enough acid to protonate all of the aniline. Perform multiple washes (2-3 times) with the dilute acid solution.[6]

-

Phase Transfer Issues: If the organic solvent is very non-polar, the anilinium salt may have trouble migrating to the aqueous phase. Ensure vigorous mixing (shaking in a separatory funnel) to maximize the surface area between the two layers.

-

Incorrect pH: The pH of the aqueous layer must be sufficiently low (typically pH < 2) to ensure complete protonation of the weakly basic aniline. Check the pH of the aqueous layer after extraction.

Q4: The aniline and my product have the same Rf on TLC. Is chromatography useless?

A4: Not necessarily. If the spots co-elute in a standard solvent system (e.g., ethyl acetate/hexanes), you can try modifying the mobile phase. For basic compounds like anilines, adding a small amount (~0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent can disrupt the interaction of the amine with the acidic silica gel, often changing its Rf value relative to your product.[5] Alternatively, switching to a different stationary phase, like alumina, may provide the necessary selectivity.[12]

Q5: How can I confirm that all the 2,6-dimethoxyaniline has been removed?

A5: The most common methods are thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, run a sample of your purified product alongside a reference spot of pure 2,6-dimethoxyaniline. For NMR, the methoxy groups (-OCH₃) of 2,6-dimethoxyaniline typically show a sharp singlet around 3.8 ppm in CDCl₃. The absence of this characteristic signal in the ¹H NMR spectrum of your product is a strong indicator of its removal. For trace-level quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.[13]

Purification Strategy and Detailed Protocols

A systematic approach is key to efficient purification. The following workflow diagram will help you select the most appropriate method based on the properties of your desired product.

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for acid-stable, neutral, or acidic products.

Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).[5][7]

-

Transfer: Transfer the organic solution to a separatory funnel.

-

First Wash: Add an equal volume of 1 M aqueous HCl solution to the separatory funnel.[5][7] Stopper the funnel, invert it, and open the stopcock to vent any pressure.

-

Extraction: Shake the funnel vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. The protonated 2,6-dimethoxyanilinium chloride will move into the bottom aqueous layer.[7]

-

Separation: Drain the lower aqueous layer.

-

Repeat: Repeat the wash (steps 3-5) one or two more times with fresh 1 M HCl to ensure complete removal.

-

Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[8][14]

Protocol 2: Purification by Flash Column Chromatography

This method is suitable when there is a polarity difference between the product and 2,6-dimethoxyaniline.

Methodology:

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf of ~0.3 and show clear separation from the aniline spot.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent and adding silica, then evaporating the solvent.

-

Column Packing: Pack a glass column with silica gel using your chosen eluent.

-

Loading: Carefully load the dried slurry of your product onto the top of the packed column.

-

Elution: Run the column by passing the eluent through the silica gel, collecting fractions. The less polar compound will typically elute first.[8]

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

Expert Tip: If the aniline streaks or co-elutes, add 0.5-1% triethylamine to your eluent. This masks the acidic sites on the silica gel, leading to sharper peaks and often better separation for basic compounds.[5]

Protocol 3: Purification using a Scavenger Resin

This is an excellent modern alternative when extraction and chromatography are problematic.

Methodology:

-

Resin Selection: Choose a strong cation exchange resin, such as ISOLUTE® SCX-2 or a polymer-bound sulfonic acid (MP-TsOH).[11]

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol, THF, DCM).

-

Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual aniline).

-

Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine when the aniline has been completely removed.

-

Filtration: Once complete, simply filter the mixture to remove the resin beads.

-

Rinsing and Concentration: Rinse the resin with a small amount of fresh solvent. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the purified product.

Protocol 4: Purification by Recrystallization

This classic technique can yield highly pure material if your product is a solid and a suitable solvent is found.

Methodology:

-

Solvent Screening: The key is finding a solvent that dissolves your product well when hot but poorly when cold, while the aniline remains soluble at cold temperatures.[9][10] Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixed solvent systems like ethanol/water).[15]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.[10][16]

-

Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

-

Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[10]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved aniline impurity.[16]

-

Drying: Dry the purified crystals to a constant weight.

References

-

ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

-

Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

- Podgorski, M., et al. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research.

-

Ganapa Life Science. (n.d.). 2734-70-5 | 2,6-Dimethoxyaniline. [Link]

-

University of California, Irvine. (n.d.). Recrystallization. [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]

- Google Patents. (1945).

-

University of Missouri–St. Louis. (n.d.). Experiment 8: Extraction. [Link]

-

MDPI. (2019). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

-

Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]

-

Biotage. (n.d.). Metal scavengers for organic purification. [Link]

-

MH Chem. (2022). How to purify Amine? YouTube. [Link]

- Royal Society of Chemistry. (2007).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

- Google Patents. (1997).

-

PubMed. (2004). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

-

MDPI. (2024). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. [Link]

-

Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

- Google Patents. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

-

ResearchGate. (2013). How to remove aniline from reaction mixture. [Link]

-

Organic Syntheses. (n.d.). 2,6-dinitroaniline. [Link]

Sources

- 1. 2,6-DIMETHOXYANILINE | 2734-70-5 [chemicalbook.com]

- 2. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]

- 3. ganapalifescience.com [ganapalifescience.com]

- 4. 2,6-Dimethoxyaniline | 2734-70-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Workup [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

Validation & Comparative

A Comparative Analysis of 2,6-Dimethoxyacetanilide and 2,6-Dimethylacetanilide via NMR Spectroscopy

An in-depth guide for researchers, scientists, and drug development professionals on the nuanced differences in the NMR spectra of two closely related acetanilide derivatives, highlighting the interplay of electronic and steric effects.

In the realm of pharmaceutical sciences and organic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of molecules. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two ortho-disubstituted acetanilides: 2,6-dimethoxyacetanilide and 2,6-dimethylacetanilide. By examining the subtle yet significant differences in their chemical shifts and coupling patterns, we can gain valuable insights into the influence of substituent electronic and steric effects on the magnetic environment of atomic nuclei.

Unraveling the Molecular Landscape: Key Differences at a Glance

The structural distinction between 2,6-dimethoxyacetanilide and 2,6-dimethylacetanilide lies in the nature of the ortho substituents on the phenyl ring. The methoxy group (-OCH₃) is an electron-donating group with a significant resonance effect and notable steric bulk. In contrast, the methyl group (-CH₃) is a weakly electron-donating group, primarily through an inductive effect, and possesses a smaller steric footprint compared to the methoxy group. These differences manifest in their respective NMR spectra, providing a powerful demonstration of fundamental NMR principles.

Table 1: Comparative Overview of ¹H and ¹³C NMR Data

| Compound | Proton NMR (δ, ppm) | Carbon NMR (δ, ppm) |

| 2,6-Dimethoxyacetanilide | NH: ~8.0-8.5 (broad s), Ar-H (H4): ~7.1-7.3 (t), Ar-H (H3, H5): ~6.6-6.8 (d), OCH₃: ~3.8 (s), COCH₃: ~2.1 (s) | C=O: ~168-170, Ar-C (C1): ~138-140, Ar-C (C2, C6): ~155-158, Ar-C (C4): ~128-130, Ar-C (C3, C5): ~105-108, OCH₃: ~55-57, COCH₃: ~24 |

| 2,6-Dimethylacetanilide | NH: ~7.2-7.5 (broad s), Ar-H (H4): ~7.0-7.2 (t), Ar-H (H3, H5): ~7.0-7.2 (d), Ar-CH₃: ~2.2 (s), COCH₃: ~2.1 (s) | C=O: ~168-170, Ar-C (C1): ~135-137, Ar-C (C2, C6): ~135-137, Ar-C (C4): ~128-130, Ar-C (C3, C5): ~126-128, Ar-CH₃: ~18-20, COCH₃: ~24 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The "Why" Behind the Shifts: A Deeper Dive into Electronic and Steric Effects

The observed differences in the NMR spectra can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The Push and Pull of Electrons

-

Methoxy Groups (Electron-Donating via Resonance): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions. Consequently, the aromatic protons (H3, H5, and H4) and carbons (C3, C5, and C4) in 2,6-dimethoxyacetanilide are more shielded and appear at a lower chemical shift (upfield) compared to those in 2,6-dimethylacetanilide.

-

Methyl Groups (Weakly Electron-Donating via Induction): Methyl groups are weakly electron-donating through an inductive effect, which is less pronounced than the resonance effect of the methoxy groups. This results in a lesser shielding effect on the aromatic ring.

Steric Effects and Anisotropy: Through-Space Interactions

The ortho positioning of the substituents in both molecules introduces significant steric interactions that influence the conformation of the acetamido group and the local magnetic fields.

-

Steric Hindrance and Conformation: The bulky ortho substituents in both molecules can hinder the free rotation of the acetamido group. This steric strain can force the amide group out of the plane of the aromatic ring.[1]

-

Anisotropic Effects: The magnetic anisotropy of the carbonyl group in the acetamido moiety and the aromatic ring itself creates distinct shielding and deshielding zones in the surrounding space. Protons and carbons located in the shielding cone will experience an upfield shift, while those in the deshielding zone will be shifted downfield. The specific conformation adopted by the molecule due to steric hindrance will determine the precise anisotropic effects experienced by the various nuclei. In ortho-substituted acetanilides, the steric hindrance can influence the intramolecular hydrogen bonding between the N-H proton and the ortho substituent, affecting the chemical shift of the N-H proton.[2]

Experimental Protocols: Synthesis and NMR Acquisition

A robust comparative analysis is grounded in reliable experimental data. Below are representative protocols for the synthesis of the precursor anilines and their subsequent acetylation, along with general guidelines for NMR data acquisition.

Synthesis of 2,6-Disubstituted Anilines

Synthesis of 2,6-Dimethoxyaniline:

This procedure involves the catalytic hydrogenation of 2,6-dimethoxynitrobenzene.

-

Procedure: In a high-pressure reactor, combine 2,6-dimethoxynitrobenzene, anhydrous ethanol, and a catalytic amount of Palladium on carbon (Pd/C). Pressurize the reactor with hydrogen gas (e.g., 1.0 MPa) and stir the mixture at room temperature. The reaction is complete when hydrogen uptake ceases. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,6-dimethoxyaniline.[3]

Synthesis of 2,6-Dimethylaniline:

A common method for the synthesis of 2,6-dimethylaniline is the amination of 2,6-dimethylphenol.

-

Procedure: In a pressure reaction vessel, combine 2,6-dimethylphenol, aqueous ammonium hydroxide, and a catalytic amount of a supported palladium catalyst (e.g., palladium on charcoal). The vessel is sealed, pressurized with hydrogen, and heated (e.g., to 250°C) with stirring for several hours. After cooling, the catalyst is filtered, and the product is isolated by distillation of the filtrate.[4]

Acetylation of 2,6-Disubstituted Anilines

The following is a general procedure for the acetylation of anilines, which can be adapted for both 2,6-dimethoxyaniline and 2,6-dimethylaniline.[5][6]

-

Procedure: Dissolve the corresponding aniline in water, followed by the addition of concentrated hydrochloric acid to form the aniline hydrochloride salt. To this solution, add acetic anhydride and swirl to mix. Immediately thereafter, add a solution of sodium acetate in water. The acetanilide derivative will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.[5]

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified acetanilide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz). Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a short relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Visualizing the Concepts: Workflow and Logic

To better illustrate the process of analysis and the underlying principles, the following diagrams are provided.

Caption: The logical relationship between substituent properties and the resulting NMR spectrum.

Conclusion

The comparative NMR analysis of 2,6-dimethoxyacetanilide and 2,6-dimethylacetanilide serves as an excellent case study for understanding the fundamental principles that govern chemical shifts and molecular structure. The electron-donating resonance of the methoxy groups leads to a significant upfield shift of the aromatic protons and carbons in 2,6-dimethoxyacetanilide compared to the dimethyl analogue. Furthermore, the steric bulk of the ortho substituents in both molecules dictates the conformation of the acetamido group, influencing the anisotropic effects and the chemical shift of the N-H proton. For researchers in drug development and medicinal chemistry, these subtle differences can have profound implications for molecular recognition and biological activity. A thorough understanding of these NMR-based structural insights is therefore indispensable for the rational design and synthesis of new chemical entities.

References

- Supporting Information for publications, which often contain detailed experimental procedures and characterization data, including NMR spectra. (General reference to common practice in scientific publishing).

- ResearchGate - A platform where researchers share publications, often including supplementary information with spectral d

- Andrer, B. D., Poynton, A. J., & Rae, I. D. (1972). Aromatic amides. VII. Steric hindrance to hydrogen bonding in ortho-substituted acetanilides. Australian Journal of Chemistry, 25(4), 839-847.

- General Chemistry Methods sections in peer-reviewed chemistry journals provide standard protocols for NMR d

- Hesse, M., Meier, H., & Zeeh, B. (1984). Spektroskopische Methoden in der organischen Chemie. Georg Thieme Verlag.

-

Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0305826). (n.d.). Retrieved from [Link]

-

1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Acetanilide - SpectraBase. (n.d.). Retrieved from [Link]

-

Explain, in terms of resonance stabilization and steric hindrance, why, in the nitration of acetanilide, para-substitution is preferred over ortho - Homework.Study.com. (n.d.). Retrieved from [Link]

-

Solved 2. The 1H-NMR spectrum of 4-methoxyacetanilide, the | Chegg.com. (n.d.). Retrieved from [Link]

- A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance, 27(3), 455-459.

-

What is the order of ortho, para and meta products for steric hinderance? - Quora. (2022). Retrieved from [Link]

-

a) ¹³C cross‐polarization (CP) MAS NMR spectra of 2,6‐H2ndc with... - ResearchGate. (n.d.). Retrieved from [Link]

- Chemical process for forming 2,6-dimethylaniline. (1976). U.S.

- Steric effects on mesomerism. IV. Steric effects on mesomerism in derivatives of ortho‐nitro‐acetanilide. (1952). Recueil des Travaux Chimiques des Pays-Bas, 71(9), 1001-1012.

-

Help identifying assigning peaking in C13 NMR (Acetanilide) : r/chemhelp - Reddit. (2025). Retrieved from [Link]

-

Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. (2014). Retrieved from [Link]

-

13C Direct Detected NMR for Challenging Systems - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

Safety Operating Guide

Navigating the Disposal of N-(2,6-Dimethoxyphenyl)acetamide: A Guide for Laboratory Professionals

Hazard Identification and Risk Assessment: A Cautious Approach

Due to the absence of a dedicated SDS for N-(2,6-Dimethoxyphenyl)acetamide, a conservative approach to hazard assessment is essential. Based on the GHS classifications of the closely related compound, N-(2,6-dimethylphenyl)-2-methoxyacetamide, we can infer a similar hazard profile.

Inferred Hazard Profile:

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, oral (Category 4)[1][2] |

| Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1][2] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2] |

| Potential for toxic decomposition products | Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4][5][6] |

| Suspected Carcinogen | Some related acetamide compounds are suspected of causing cancer, warranting extreme caution.[7] |

Given these potential hazards, N-(2,6-Dimethoxyphenyl)acetamide must be handled as a hazardous substance, and all waste generated must be disposed of as hazardous chemical waste.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(2,6-Dimethoxyphenyl)acetamide in any capacity, including for disposal, the following minimum PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][6][10][11]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[12]

-

Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]

-

Respiratory Protection: All handling of this compound, especially where dust or aerosols may be generated, should be conducted in a certified chemical fume hood to minimize inhalation risks.[10]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined above.

-

Contain and Absorb: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11]

-

Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste.[12]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

-

Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Protocol for N-(2,6-Dimethoxyphenyl)acetamide

The disposal of N-(2,6-Dimethoxyphenyl)acetamide must adhere to all local, state, and federal regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).

Step-by-Step Disposal Procedure:

-

Waste Segregation: Do not mix N-(2,6-Dimethoxyphenyl)acetamide waste with other waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react violently if mixed.

-

Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from cracks or deterioration.

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(2,6-Dimethoxyphenyl)acetamide," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

-

Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel. The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.

-

Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Provide them with a complete and accurate description of the waste.

-

Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Decision Workflow:

Caption: Decision workflow for the proper disposal of N-(2,6-Dimethoxyphenyl)acetamide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For N-(2,6-Dimethoxyphenyl)acetamide, a substance with an incomplete public hazard profile, a conservative and informed approach is non-negotiable. By adhering to the principles of rigorous hazard assessment based on analogous compounds, consistent use of appropriate PPE, and strict adherence to established disposal protocols, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific waste management policies and EHS professionals for guidance.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

AERU. (2025, November 9). N-(2,6-dimethyl-phenyl)-2-methoxy-acetamide (Ref: CGA 67868). Pesticide Properties DataBase. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

- Acros Organics. (n.d.). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from a similar document hosted by a university.

-

Government of Canada. (2024, May 16). Screening Assessment for the Challenge Acetamide, N,N-dimethyl-. Retrieved from [Link]

-

Angene Chemical. (2024, November 16). Safety Data Sheet: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. N-(2,6-dimethylphenyl)-2-methoxyacetamide | C11H15NO2 | CID 10878014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.